2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
CAS No.: 919020-62-5
Cat. No.: VC4147372
Molecular Formula: C16H17N5O3S
Molecular Weight: 359.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919020-62-5 |
|---|---|
| Molecular Formula | C16H17N5O3S |
| Molecular Weight | 359.4 |
| IUPAC Name | 2-(1-benzyl-3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H17N5O3S/c1-19-12-13(18-15(19)25-9-11(17)22)20(2)16(24)21(14(12)23)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,17,22) |
| Standard InChI Key | ZZBSYNUVWUPJGG-UHFFFAOYSA-N |
| SMILES | CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Introduction
The compound 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a complex organic molecule that belongs to the class of purine derivatives. Purines are crucial components of DNA and RNA, and their derivatives often exhibit significant biological activities. This compound, in particular, combines a purine core with a benzyl group and a thioacetamide moiety, which may confer unique chemical and biological properties.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, starting from purine derivatives and incorporating the benzyl and thioacetamide groups through various chemical transformations. Characterization would involve spectroscopic techniques like NMR and mass spectrometry to confirm the structure.
Biological Activity
While specific biological activities of 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide are not detailed in the search results, purine derivatives often exhibit a range of biological effects, including antimicrobial, antiviral, and anticancer activities. The presence of a thioacetamide group may enhance certain biological interactions due to its potential to form hydrogen bonds or participate in enzymatic reactions.
Data Table
Given the lack of specific data on 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, a comparative table with related compounds can provide insight into potential properties:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Methyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate | C17H18N4O4S | Not specified | Potential antimicrobial or anticancer |
| (1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-acetic acid methyl ester | C17H18N4O4 | 342.349 g/mol | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume